2-(Methylamino)-4-(2-propyl-1h-imidazol-1-yl)butanamide

Catalog No.
S14007932
CAS No.
M.F
C11H20N4O
M. Wt
224.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylamino)-4-(2-propyl-1h-imidazol-1-yl)butan...

Product Name

2-(Methylamino)-4-(2-propyl-1h-imidazol-1-yl)butanamide

IUPAC Name

2-(methylamino)-4-(2-propylimidazol-1-yl)butanamide

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

InChI

InChI=1S/C11H20N4O/c1-3-4-10-14-6-8-15(10)7-5-9(13-2)11(12)16/h6,8-9,13H,3-5,7H2,1-2H3,(H2,12,16)

InChI Key

QRZXCGLMLLUOSP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CN1CCC(C(=O)N)NC

2-(Methylamino)-4-(2-propyl-1H-imidazol-1-yl)butanamide, with the CAS number 1341313-39-0, is a chemical compound characterized by its molecular formula C11H20N4OC_{11}H_{20}N_{4}O and a molecular weight of 224.30 g/mol. This compound features a butanamide backbone with a methylamino group and a propyl-substituted imidazole ring, contributing to its unique structural properties. The specific arrangement of functional groups in this compound may influence its reactivity and biological activity.

The chemical reactivity of 2-(Methylamino)-4-(2-propyl-1H-imidazol-1-yl)butanamide can be attributed to the presence of the amine and amide functional groups. Potential reactions include:

  • Acylation: The amine group can undergo acylation to form N-acyl derivatives.
  • Alkylation: The nitrogen atoms in the imidazole ring may participate in alkylation reactions.
  • Hydrolysis: In aqueous environments, the amide bond may undergo hydrolysis, leading to the formation of the corresponding carboxylic acid and amine.

Research into the biological activity of 2-(Methylamino)-4-(2-propyl-1H-imidazol-1-yl)butanamide is limited, but compounds with similar structures often exhibit pharmacological properties. Potential biological activities could include:

  • Antimicrobial: Similar compounds have shown activity against various bacterial strains.
  • Anticancer: Some derivatives of imidazole are known for their anticancer properties.
  • Neuromodulatory: The methylamino group may contribute to interactions with neurotransmitter systems.

Synthesis of 2-(Methylamino)-4-(2-propyl-1H-imidazol-1-yl)butanamide can be achieved through several methods:

  • Direct Amide Formation: Reaction of 2-propyl-1H-imidazole with an appropriate butanoic acid derivative under acidic or basic conditions.
  • Reductive Amination: Condensation of a propyl-substituted imidazole with an appropriate aldehyde or ketone followed by reduction.
  • Multi-step Synthesis: Starting from simpler precursors, involving imidazole synthesis followed by alkylation and amide formation.

  • Enzymes: Potential inhibition or modification of enzyme activity due to structural similarity with substrate molecules.
  • Receptors: Binding studies may reveal affinity for neurotransmitter receptors or other biological targets.

Similar Compounds

Several compounds share structural similarities with 2-(Methylamino)-4-(2-propyl-1H-imidazol-1-yl)butanamide. These include:

  • Imidazole Derivatives:
    • 2-Methylimidazole
    • 1H-Imidazole
    • 4-Methylimidazole
  • Butanamides:
    • N-Methylbutanamide
    • N,N-Dimethylbutanamide
  • Other Amino Compounds:
    • 3-(Aminomethyl)-5-methylhexanamide
    • 4-Amino-N,N-diethylbutanamide

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

224.16371127 g/mol

Monoisotopic Mass

224.16371127 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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